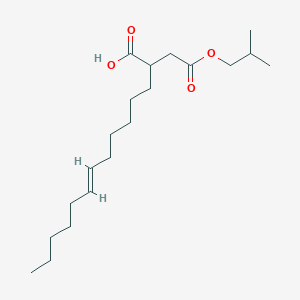
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is a chemical compound that belongs to the family of esters. It is commonly known as geranyl isobutyrate and is widely used in the fragrance industry. Geranyl isobutyrate has a fruity, floral, and sweet aroma, which makes it a popular ingredient in perfumes, soaps, and other personal care products. In recent years, geranyl isobutyrate has gained attention in the scientific community due to its various potential applications in different fields.
作用機序
Geranyl isobutyrate exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. Geranyl isobutyrate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Geranyl isobutyrate has been shown to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of inflammatory mediators in different experimental models of inflammation. Geranyl isobutyrate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
Geranyl isobutyrate has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Moreover, it has a low toxicity profile, which makes it safe to use in different experiments. However, geranyl isobutyrate has several limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic potential. Moreover, its effects may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for the research on geranyl isobutyrate. One potential area of research is to explore its potential as a therapeutic agent for different inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its potential as a neuroprotective agent for different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to explore its anti-tumor potential and to elucidate its mechanism of action in different experimental models.
合成法
Geranyl isobutyrate can be synthesized through the esterification reaction of geraniol and isobutyric acid. Geraniol is a natural compound that is found in various essential oils, such as rose, geranium, and lemon. Isobutyric acid is a carboxylic acid that can be obtained from isobutanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions.
科学的研究の応用
Geranyl isobutyrate has been extensively studied for its potential applications in various fields, including the fragrance industry, food industry, and biomedical research. In the fragrance industry, geranyl isobutyrate is used as a flavoring agent in perfumes, soaps, and other personal care products. In the food industry, it is used as a food additive to enhance the flavor and aroma of different food products. In biomedical research, geranyl isobutyrate has shown promising results in various studies as an anti-inflammatory and antioxidant agent.
特性
CAS番号 |
141847-13-4 |
|---|---|
製品名 |
Butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester |
分子式 |
C18H15ClSi |
分子量 |
340.5 g/mol |
IUPAC名 |
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+ |
InChIキー |
CTQNIJLFRBJWKZ-CMDGGOBGSA-N |
異性体SMILES |
CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
正規SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
同義語 |
A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)


![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
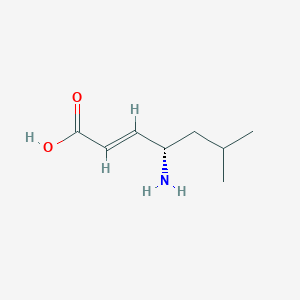
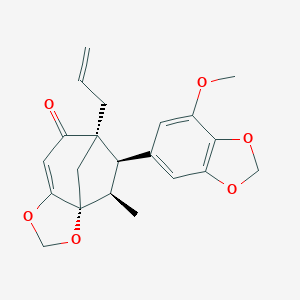

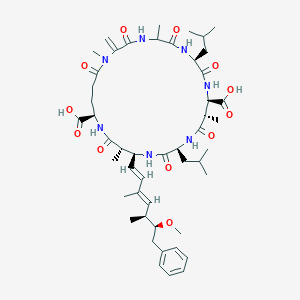
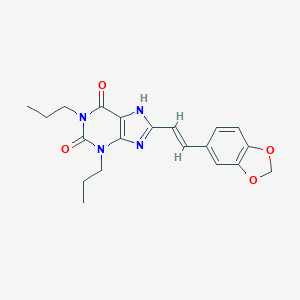
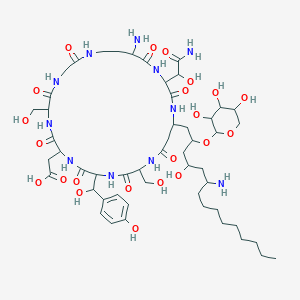
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)